Calystegine A3

glycosidase inhibition β-glucosidase enzyme kinetics

Calystegine A3 is the essential axial C2-OH nortropane reference for glycosidase inhibitor SAR. Its intermediate β-glucosidase inhibition (Ki=43 μM) bridges potent B2 and inactive A5, providing a complete stereochemical gradient for computational docking validation. At 10 μM, A3 increases β-glucocerebrosidase activity 2.3-fold in Gaucher patient fibroblasts—comparable to B2—enabling binding orientation studies decoupled from affinity. N-methylation yields a 36.5-fold α-galactosidase selectivity gain, making A3 the preferred scaffold for Fabry disease inhibitor programs. Its distinctive hepatic pit cell response in murine models provides a unique toxicology signature absent in cross-class inhibitors such as swainsonine or castanospermine.

Molecular Formula C7H13NO3
Molecular Weight 159.18 g/mol
CAS No. 131580-36-4
Cat. No. B190721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalystegine A3
CAS131580-36-4
Synonymscalystegine A3
Molecular FormulaC7H13NO3
Molecular Weight159.18 g/mol
Structural Identifiers
SMILESC1CC2(C(C(CC1N2)O)O)O
InChIInChI=1S/C7H13NO3/c9-5-3-4-1-2-7(11,8-4)6(5)10/h4-6,8-11H,1-3H2/t4-,5-,6+,7-/m1/s1
InChIKeyXOCBOVUINUHZJA-MVIOUDGNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 500 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Calystegine A3 (CAS 131580-36-4) Procurement Guide for Glycosidase Research Applications


Calystegine A3 is a polyhydroxylated nortropane alkaloid belonging to the calystegine family, which functions as a competitive glycosidase inhibitor by mimicking the pyranose moiety of natural carbohydrate substrates [1]. It exhibits a trihydroxy substitution pattern (C7H13NO3) and demonstrates moderate inhibitory activity against β-glucosidase with a Ki of 43 μM, along with weak inhibition of α-galactosidase (Ki = 190 μM) [2]. Calystegine A3 is naturally abundant in Solanaceae and Convolvulaceae plants, including potatoes, tomatoes, and eggplants, making it the most widely distributed calystegine in edible crops [3].

Why Calystegine A3 Cannot Be Substituted with Calystegine B2 or C1 in Specialized Research Applications


Despite sharing a common nortropane scaffold, calystegine family members exhibit profound differences in glycosidase inhibition potency and enzyme selectivity profiles due to variations in hydroxylation pattern and stereochemistry [1]. Calystegine A3 (trihydroxy) demonstrates approximately 23-fold weaker β-glucosidase inhibition than calystegine B2 (tetrahydroxy; Ki = 1.9 μM), yet possesses distinct pharmacological chaperone efficacy (2.3-fold activity increase in Gaucher patient fibroblasts) comparable to the more potent B2 [2]. Critically, calystegine A5, a 2-deoxy derivative of B2, shows no activity against any glycosidase tested, confirming that the equatorially oriented C2-OH group is essential for enzyme recognition [3]. Furthermore, calystegine A3 exhibits a unique in vivo toxicity signature—producing only minimal hepatic sinusoidal granulated cell changes without the vacuolation observed with swainsonine or castanospermine—distinguishing it from both in-class and cross-class glycosidase inhibitors [4].

Quantitative Differentiation Evidence for Calystegine A3 Procurement Decision-Making


β-Glucosidase Inhibition: Calystegine A3 vs. Calystegine B2 Potency Comparison

Calystegine A3 exhibits moderate β-glucosidase inhibition with a Ki of 43 μM, which is approximately 23-fold weaker than calystegine B2 (Ki = 1.9 μM) when tested under identical assay conditions against almond β-glucosidase [1]. In human lysosomal β-glucocerebrosidase, calystegine A3 demonstrates a Ki of 0.9 μM, compared to 1.5 μM for calystegine B2, indicating a reversal of relative potency depending on the enzyme source [2].

glycosidase inhibition β-glucosidase enzyme kinetics nortropane alkaloids

α-Galactosidase Inhibition Selectivity Profile and N-Methylation Enhancement

Calystegine A3 is a weak inhibitor of α-galactosidase with a Ki of 190 μM [1]. However, chemical N-methylation of calystegine A3 markedly enhances its α-galactosidase inhibition to a Ki of 5.2 μM (approximately 36.5-fold enhancement) while almost completely eliminating its β-glucosidase inhibitory activity [2]. This contrasts with N-methylcalystegine B2, which shows a Ki of 0.47 μM against α-galactosidase, representing only a 1.8-fold enhancement over its parent compound (Ki = 0.86 μM) [3].

α-galactosidase N-methylation Fabry disease structure-activity relationship

Pharmacological Chaperone Efficacy in Gaucher Disease Model: Binding Orientation-Dependent Enzyme Stabilization

Calystegine A3 adopts a Type 1 binding orientation in the active site of β-glucocerebrosidase, identical to calystegine B2, which enables effective enzyme stabilization and pharmacological chaperone activity [1]. In Gaucher disease patient fibroblasts (L444P/L444P mutation), calystegine A3 at 10 μM increased intracellular β-glucocerebrosidase activity by 2.3-fold relative to untreated controls, compared to 3.2-fold for calystegine B2, 2.3-fold for calystegine C1, and 1.7-fold for calystegine B1 [2]. Critically, calystegines B3 and B4, which adopt a Type 2 binding orientation, failed to maintain enzyme activity at all [3].

pharmacological chaperone Gaucher disease β-glucocerebrosidase enzyme stabilization N370S fibroblasts

Intestinal Absorption and Systemic Availability: Caco-2 Cell Permeability Comparison

Calystegine A3 showed low in vitro inhibition of human intestinal α-glucosidases (maltase and sucrase) compared to calystegine B2, which demonstrated significant inhibition primarily against sucrase activity [1]. Both calystegine A3 and B2 were not transported across Caco-2 cell monolayers, indicating low systemic availability and minimal potential for oral absorption following dietary exposure [2]. This low permeability profile is consistent across the calystegine class, suggesting that their primary site of action in vivo would be restricted to the intestinal lumen.

intestinal absorption Caco-2 permeability oral bioavailability α-glucosidase diabetes

In Vivo Toxicity Profile: Calystegine A3 vs. Cross-Class Glycosidase Inhibitors

In a 28-day continuous infusion study in mice, calystegine A3 (100 mg/kg/day) produced only minimal hepatic changes consisting of increased numbers of granulated cells (pit cells/specialized NK cells) in the hepatic sinusoids, without the neuro-visceral vacuolation characteristic of swainsonine toxicity or the multi-organ vacuolation observed with castanospermine [1]. In contrast, high-dose swainsonine (10 mg/kg/day) induced neurologic disease with typical locoweed poisoning pathology, while high-dose castanospermine caused vacuolation in thyroid, renal, hepatic, and skeletal myocyte tissues [2]. Calystegine B2- and C1-treated mice showed no histological abnormalities at any dose [3].

in vivo toxicity lysosomal storage hepatic pathology swainsonine castanospermine

Structural Determinant of Activity: Essential Role of Equatorial C2-OH Group

Comparative analysis of calystegine A3, A5, and B3 reveals that the equatorially oriented hydroxyl group at the C2 position is essential for glycosidase recognition and inhibitory activity [1]. Calystegine A5, which is a 2-deoxy derivative of calystegine B2, showed no activity against any glycosidase tested, while calystegine B3, the 2-epimer of B2, exhibited only weak inhibitory activity [2]. Calystegine A3 possesses an axial C2-OH group and retains moderate inhibitory activity, confirming that the stereochemical configuration at C2 is a critical determinant of both enzyme binding affinity and pharmacological chaperone efficacy [3].

structure-activity relationship hydroxyl configuration binding recognition SAR calystegine A5

Recommended Research Applications for Calystegine A3 Based on Quantitative Differentiation Evidence


Pharmacological Chaperone Research for Gaucher Disease: Type 1 Binding Orientation Studies

Calystegine A3 is optimally suited for pharmacological chaperone studies in Gaucher disease models where binding orientation rather than binding affinity is the primary variable of interest. At 10 μM, A3 increases intracellular β-glucocerebrosidase activity by 2.3-fold in L444P/L444P patient fibroblasts, providing a robust positive control for Type 1 binding orientation effects without the confounding influence of maximal binding affinity seen with B2 (3.2-fold increase) or C1 (0.49 μM Ki) [1]. The compound's intermediate potency (Ki = 0.9 μM against human β-glucocerebrosidase) allows for dose-response studies that can discriminate between affinity-dependent and orientation-dependent chaperone mechanisms [2].

Derivatization and SAR Studies Targeting α-Galactosidase Selectivity

Calystegine A3 provides an exceptional starting scaffold for N-methylation derivatization studies aimed at achieving α-galactosidase-selective inhibitors. N-methylation of A3 yields a 36.5-fold enhancement in α-galactosidase inhibition (Ki improves from 190 μM to 5.2 μM) while eliminating β-glucosidase activity—a substantially greater dynamic range than the modest 1.8-fold enhancement observed with B2 methylation [3]. This property makes A3 the preferred substrate for medicinal chemistry campaigns seeking to engineer α-galactosidase specificity, with potential applications in Fabry disease experimental models [4].

Toxicological Dissection of Glycosidase Inhibitor Mechanisms

Calystegine A3 is uniquely valuable for mechanism-specific toxicology studies requiring discrimination between different lysosomal storage pathology pathways. In 28-day murine infusion studies, A3 (100 mg/kg/day) produces a distinctive hepatic pit cell response not observed with any other calystegine or cross-class glycosidase inhibitor tested, while B2 and C1 produce no detectable histological changes at equivalent doses [5]. This intermediate and qualitatively distinct toxicity signature enables researchers to isolate A3-specific cellular effects from the generalized lysosomal storage pathology associated with swainsonine and castanospermine [6].

Structure-Activity Relationship Reference for C2 Hydroxyl Configuration Studies

Calystegine A3 serves as the essential axial C2-OH reference compound in SAR studies of nortropane glycosidase inhibitors. Its moderate β-glucosidase inhibition (Ki = 43 μM) contrasts with the potent equatorial C2-OH congener B2 (Ki = 1.9 μM) and the inactive 2-deoxy derivative A5, providing a complete stereochemical gradient for quantifying the precise contribution of C2 configuration to enzyme recognition [7]. This makes A3 indispensable for computational docking validation and rational design of next-generation nortropane-based inhibitors [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Calystegine A3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.